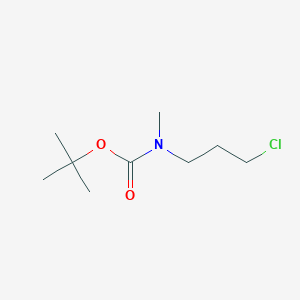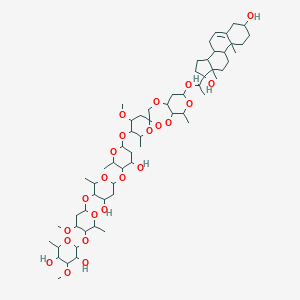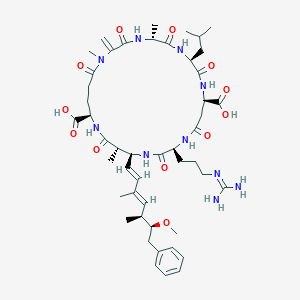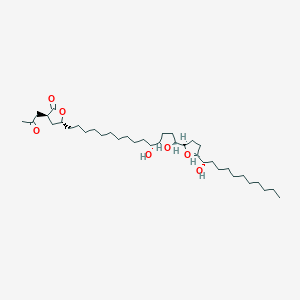
4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene, also known as PPAB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of azobenzene derivatives and has been found to exhibit unique photochromic properties, making it a useful tool in various applications.
Wirkmechanismus
The mechanism of action of 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene involves the reversible photoisomerization of the azobenzene moiety. Upon exposure to UV light, the trans isomer of 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene converts to the cis isomer. This conversion is reversible upon exposure to visible light. This unique property of 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene makes it an ideal candidate for the development of photoresponsive materials.
Biochemical and Physiological Effects:
4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene has been found to exhibit no significant biochemical or physiological effects. However, it is important to note that 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene should be handled with care as it is a chemical compound and may pose a potential hazard if mishandled.
Vorteile Und Einschränkungen Für Laborexperimente
4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene has several advantages as a tool for lab experiments. Its unique photochromic properties make it an ideal candidate for the development of photoresponsive materials. Additionally, 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene is easy to synthesize and is relatively inexpensive. However, 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene has some limitations as well. Its photoisomerization properties are dependent on the wavelength and intensity of light, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene in scientific research. One potential application is in the development of photoresponsive drug delivery systems. 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene can be incorporated into drug molecules and used to control drug release upon exposure to light. Another potential application is in the development of photoresponsive materials for use in optoelectronic devices. 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene can be used to develop materials that exhibit reversible changes in conductivity upon exposure to light.
In conclusion, 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene is a useful tool in scientific research due to its unique photochromic properties. Its reversible photoisomerization properties make it an ideal candidate for the development of photoresponsive materials. With its potential applications in drug delivery systems and optoelectronic devices, 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene is a promising compound for future research.
Synthesemethoden
The synthesis of 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene involves the reaction of 4-nitrobenzoyl chloride with n-pentanol in the presence of triethylamine. The resulting product is then reduced with zinc dust to obtain the final compound, 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene. This method has been found to be efficient and reliable for the synthesis of 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene.
Wissenschaftliche Forschungsanwendungen
4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene has been extensively used in scientific research for various applications. One of the most common uses of 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene is in the field of photoresponsive materials. 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene exhibits reversible photoisomerization properties, which makes it an ideal candidate for the development of photoresponsive materials such as switches, sensors, and actuators.
Eigenschaften
CAS-Nummer |
120102-98-9 |
|---|---|
Produktname |
4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene |
Molekularformel |
C22H26N2O3 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] pentanoate |
InChI |
InChI=1S/C22H26N2O3/c1-3-5-7-21(25)17-9-11-18(12-10-17)23-24-19-13-15-20(16-14-19)27-22(26)8-6-4-2/h9-16H,3-8H2,1-2H3 |
InChI-Schlüssel |
IFNWLIHOKYCDEY-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCCC |
Kanonische SMILES |
CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCCC |
Synonyme |
[4-(4-pentanoylphenyl)diazenylphenyl] pentanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid](/img/structure/B39566.png)


![7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one](/img/structure/B39569.png)